molecular formula C13H18FNO B7847179 2-(4-Fluorophenyl)-1-(piperidin-3-yl)ethan-1-ol

2-(4-Fluorophenyl)-1-(piperidin-3-yl)ethan-1-ol

Cat. No.: B7847179
M. Wt: 223.29 g/mol
InChI Key: QEMFQKAVIRRLIK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(piperidin-3-yl)ethan-1-ol is an organic compound that features a fluorophenyl group attached to an ethan-1-ol backbone, with a piperidin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(piperidin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and piperidine.

    Grignard Reaction: A Grignard reagent is prepared from 4-fluorobenzaldehyde and magnesium in anhydrous ether. This reagent is then reacted with piperidine to form the intermediate.

    Reduction: The intermediate is subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(piperidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields various alcohol derivatives.

    Substitution: Results in substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(piperidin-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(piperidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidin-3-yl moiety can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Methylphenyl)-1-(piperidin-3-yl)ethan-1-ol: Contains a methyl group instead of fluorine.

    2-(4-Nitrophenyl)-1-(piperidin-3-yl)ethan-1-ol: Features a nitro group instead of fluorine.

Uniqueness

2-(4-Fluorophenyl)-1-(piperidin-3-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound particularly interesting for medicinal chemistry research.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-piperidin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-5-3-10(4-6-12)8-13(16)11-2-1-7-15-9-11/h3-6,11,13,15-16H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMFQKAVIRRLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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